

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid molecular weight

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Compound of Interest

Compound Name: (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Cat. No.: B1418012

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An In-depth Technical Guide to **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid**

This guide provides a comprehensive technical overview of **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid**, a key building block in modern medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile reagent.

Introduction and Scientific Context

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is a specialized aromatic boronic acid derivative. Its utility in pharmaceutical and materials science is anchored by three key structural features: the boronic acid moiety, a fluorine substituent, and a methoxycarbamoyl group.

- The boronic acid group is the cornerstone of its reactivity, making it an indispensable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is one of the most robust methods for forming carbon-carbon bonds, essential for constructing the complex molecular skeletons of modern drug candidates.^[1]
- The fluorine atom imparts unique properties to the molecule. Its high electronegativity can modulate the acidity of the boronic acid, influence reaction kinetics, and alter the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final compounds

in which it is incorporated. This is a common strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles.

- The methoxycarbamoyl group provides a site for hydrogen bonding, which can be critical for molecular recognition and binding interactions with biological targets like enzymes or receptors.^[1]

This combination of functional groups makes **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid** a valuable intermediate for creating structurally diverse and biologically active molecules.

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ BFNO ₃	^[2] ^[3]
Molecular Weight	196.97 g/mol	^[2]
CAS Number	849833-86-9	^[2] ^[4]
IUPAC Name	[3-fluoro-4-(methoxycarbamoyl)phenyl]boronic acid	^[2]
Synonyms	4-Borono-2-fluoro-N-methylbenzamide	^[4]
Appearance	White to off-white powder/solid	^[3]
Purity	Typically ≥98%	^[3]

Structural Representation

The two-dimensional structure of the molecule is depicted below.

Caption: 2D Structure of **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid**.

Synthesis and Purification

While a specific, peer-reviewed protocol for this exact molecule is not readily available, a robust synthesis can be designed based on established methods for preparing substituted phenylboronic acids. The most common and industrially scalable approach involves a lithium-halogen exchange followed by borylation.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure synthesized from general methods for preparing fluorinated arylboronic acids.[5][6]

Step 1: Lithiation

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF, ~10 mL per mmol of starting material).
- Cool the resulting solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Causality: This low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange over deprotonation at other sites.
- Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryl lithium intermediate is typically rapid.

Step 2: Borylation

- While maintaining the temperature at -78 °C, slowly add triisopropyl borate ($\text{B}(\text{O}-i\text{Pr})_3$, ~1.2 eq) dropwise. Expertise & Experience: Triisopropyl borate is often preferred over trimethyl borate as it is less reactive, reducing the formation of over-borylated byproducts.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (12-16 hours).

Step 3: Hydrolysis and Work-up

- Cool the reaction mixture to 0 °C in an ice bath.
- Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (~pH 5-6). Trustworthiness: This step hydrolyzes the boronate ester to the desired boronic acid and neutralizes any remaining organolithium species.
- Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.

Step 4: Purification

- The crude product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent like n-hexane to remove non-polar impurities.

Analytical Characterization

A multi-technique approach is required to confirm the identity and purity of the synthesized compound. The following are expected analytical outcomes based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the amide, and the methyl group. The aromatic signals will exhibit complex splitting patterns due to coupling with each other and with the ^{19}F nucleus. The $\text{B}(\text{OH})_2$ protons are often broad and may exchange with D_2O .^[7]
- ^{13}C NMR: The carbon spectrum will show signals for each unique carbon atom. The carbon directly attached to the fluorine will appear as a doublet with a large $^1\text{J}(\text{C-F})$ coupling constant.
- ^{19}F NMR: A single resonance is expected, which may show coupling to nearby aromatic protons.^[7]
- ^{11}B NMR: The boron NMR spectrum should exhibit a single, broad signal characteristic of a tricoordinate boronic acid, typically in the range of 27-33 ppm.^[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include:

- $\sim 3300\text{-}3400\text{ cm}^{-1}$ (broad): O-H stretching from the boronic acid group.
- $\sim 3300\text{ cm}^{-1}$ (sharp): N-H stretching from the amide.
- $\sim 1640\text{ cm}^{-1}$: C=O stretching (Amide I band).
- $\sim 1300\text{-}1400\text{ cm}^{-1}$: B-O stretching.
- $\sim 1200\text{-}1250\text{ cm}^{-1}$: C-F stretching.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).

Applications in Research and Development

The primary application of **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid** is as a sophisticated building block in organic synthesis, particularly for drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki-Miyaura reactions, enabling the coupling of the fluoro-methoxycarbamoyl-phenyl motif to a wide range of (hetero)aryl halides or triflates. This reaction is a cornerstone of modern pharmaceutical synthesis due to its functional group tolerance, mild reaction conditions, and high yields. The presence of the fluorine atom can influence the electronic properties of the arylboronic acid, potentially affecting the efficiency of the transmetalation step in the catalytic cycle.

Medicinal Chemistry and Drug Design

Boronic acids and their derivatives are prevalent in medicinal chemistry.[9] While specific drug candidates using this exact fragment may not be publicly disclosed, its structural motifs are highly relevant.

- **Enzyme Inhibition:** The boronic acid group can act as a transition-state analogue inhibitor of serine proteases by forming a reversible covalent bond with the catalytic serine residue.
- **Bioisosteric Replacement:** The fluorinated phenyl ring is a common feature in many drugs. The fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.
- **Scaffold Development:** This compound provides a versatile scaffold for building libraries of novel compounds for high-throughput screening against various biological targets.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this chemical.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

- H315: Causes skin irritation.[4]

- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure emergency eye wash stations and safety showers are accessible.[4]
- Handling Practices: Avoid breathing dust. Minimize dust generation during handling. Wash hands thoroughly after use.[4]

Storage Guidelines

- Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.
- Incompatibilities: Store away from strong oxidizing agents.
- Stability: The product is generally stable under normal handling and storage conditions. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), though this is often reversible upon exposure to water or during reactions in aqueous media.

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